molecular formula C22H16O5S B14992918 2-Oxo-7-phenyl-1,3-benzoxathiol-5-yl 4-ethoxybenzoate

2-Oxo-7-phenyl-1,3-benzoxathiol-5-yl 4-ethoxybenzoate

Cat. No.: B14992918
M. Wt: 392.4 g/mol
InChI Key: UEDLSBODLDUBLA-UHFFFAOYSA-N
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Description

2-OXO-7-PHENYL-2H-1,3-BENZOXATHIOL-5-YL 4-ETHOXYBENZOATE is a complex organic compound that belongs to the class of benzoxathioles This compound is characterized by the presence of a benzoxathiole ring system, which is a fused ring structure containing both oxygen and sulfur atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-OXO-7-PHENYL-2H-1,3-BENZOXATHIOL-5-YL 4-ETHOXYBENZOATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzoxathiole Ring: The benzoxathiole ring can be synthesized through the cyclization of appropriate precursors containing sulfur and oxygen functionalities.

    Introduction of the Phenyl Group: The phenyl group can be introduced via electrophilic aromatic substitution reactions.

    Attachment of the Ethoxybenzoate Group: The ethoxybenzoate group can be attached through esterification reactions involving the corresponding benzoic acid derivative and an alcohol.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling parameters such as temperature, pressure, and the use of catalysts to facilitate the reactions. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2-OXO-7-PHENYL-2H-1,3-BENZOXATHIOL-5-YL 4-ETHOXYBENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.

    Substitution: The phenyl and ethoxybenzoate groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or other reduced derivatives.

Scientific Research Applications

2-OXO-7-PHENYL-2H-1,3-BENZOXATHIOL-5-YL 4-ETHOXYBENZOATE has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.

    Industry: Used in the development of new materials and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-OXO-7-PHENYL-2H-1,3-BENZOXATHIOL-5-YL 4-ETHOXYBENZOATE involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-OXO-7-PHENYL-2H-1,3-BENZOXATHIOL-5-YL 4-METHYLBENZOATE: Similar structure but with a methyl group instead of an ethoxy group.

    2-OXO-7-PHENYL-2H-1,3-BENZOXATHIOL-5-YL 3-ETHOXYBENZOATE: Similar structure but with the ethoxy group in a different position.

    2-OXO-7-PHENYL-2H-1,3-BENZOXATHIOL-5-YL BENZOATE: Lacks the ethoxy group.

Uniqueness

The presence of the ethoxybenzoate group in 2-OXO-7-PHENYL-2H-1,3-BENZOXATHIOL-5-YL 4-ETHOXYBENZOATE imparts unique chemical properties, such as increased solubility and potential for specific interactions with biological targets. This makes it distinct from other similar compounds and valuable for specific applications in research and industry.

Properties

Molecular Formula

C22H16O5S

Molecular Weight

392.4 g/mol

IUPAC Name

(2-oxo-7-phenyl-1,3-benzoxathiol-5-yl) 4-ethoxybenzoate

InChI

InChI=1S/C22H16O5S/c1-2-25-16-10-8-15(9-11-16)21(23)26-17-12-18(14-6-4-3-5-7-14)20-19(13-17)28-22(24)27-20/h3-13H,2H2,1H3

InChI Key

UEDLSBODLDUBLA-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)OC2=CC(=C3C(=C2)SC(=O)O3)C4=CC=CC=C4

Origin of Product

United States

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